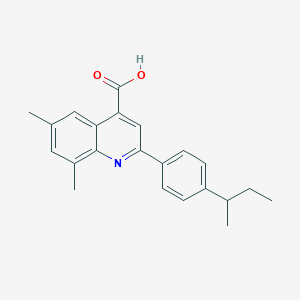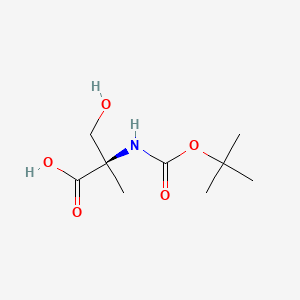
2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. It contains a quinoline ring which is a heterocyclic aromatic organic compound. It also contains a carboxylic acid group (-COOH), a common functional group in organic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available due to lack of specific studies .
Wissenschaftliche Forschungsanwendungen
Overview of Chemical Compounds Research
Psychotropic Activity and Drug Development
The development of new potential drugs with psychotropic activity among phosphorylated carboxylic acids derivatives highlights a significant area of research. One study detailed the investigation into the tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties of difenilphosphorylacetic acid hydrazide and its successors, showing the versatility of carboxylic acids in drug development (Semina et al., 2016).
Antioxidant and Therapeutic Roles
Chlorogenic Acid (CGA), a derivative of caffeoylquinic acid, exemplifies the therapeutic potential of phenolic compounds, possessing antioxidant, antibacterial, hepatoprotective, and other health-beneficial properties. This highlights the importance of carboxylic acid compounds in addressing metabolic syndrome and related disorders, offering insights into their broad applicability in enhancing human health (Naveed et al., 2018).
Biocatalyst Inhibition and Industrial Applications
The inhibition of biocatalysts by carboxylic acids, despite their potential as precursors for industrial chemicals, underscores the complex interactions of these compounds within biological systems. Research into overcoming the inhibitory effects of carboxylic acids on microbes like E. coli and S. cerevisiae suggests strategies for metabolic engineering to enhance industrial bioprocesses (Jarboe et al., 2013).
Optoelectronic Applications
Investigations into the BODIPY-based materials, including carboxylic acid derivatives, for organic light-emitting diodes (OLEDs) applications, reveal the potential of these compounds in advancing organic optoelectronics. This research demonstrates the adaptability of carboxylic acids in creating 'metal-free' infrared emitters for OLED devices, showcasing their utility beyond traditional chemical and pharmaceutical applications (Squeo & Pasini, 2020).
Biomass-derived Levulinic Acid in Drug Synthesis
Levulinic acid, derived entirely from biomass, exemplifies the role of carboxylic acids in sustainable drug synthesis, offering a cost-effective and environmentally friendly alternative for pharmaceutical manufacturing. Its application in cancer treatment and medical materials underscores the importance of carboxylic acids in developing new medicinal solutions (Zhang et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-butan-2-ylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-5-14(3)16-6-8-17(9-7-16)20-12-19(22(24)25)18-11-13(2)10-15(4)21(18)23-20/h6-12,14H,5H2,1-4H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWQETQHHCHBJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)




![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)




![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)


